molecular formula C19H16N4O4 B2634393 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-16-3

4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2634393
CAS No.: 862809-16-3
M. Wt: 364.361
InChI Key: UBWVLDCERHVJGY-UHFFFAOYSA-N
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Description

4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. The PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM-1, PIM-2, and PIM-3 kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the reduction of tumor cell viability. Its primary research value lies in its utility as a chemical probe to investigate the nuanced biological functions of PIM kinases in oncogenesis and tumor maintenance. Researchers employ this inhibitor in preclinical studies to explore its efficacy in modulating PIM-dependent pathways, evaluating its potential to sensitize cancer cells to conventional chemotherapeutic agents, and assessing its standalone anti-tumor properties in vitro and in vivo models. The tetrahydronaphthalene moiety contributes to its optimized pharmacokinetic profile, making it a valuable tool for translational oncology research aimed at developing novel targeted cancer therapies. [Source: https://pubmed.ncbi.nlm.nih.gov/25921893/] [Source: https://www.ncbi.nlm.nih.gov/books/NBK532261/]

Properties

IUPAC Name

4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-17(13-7-9-16(10-8-13)23(25)26)20-19-22-21-18(27-19)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVLDCERHVJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the oxadiazole ring with a tetrahydronaphthalene derivative.

    Nitration: The final step involves the nitration of the benzamide moiety, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of 4-amino-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide as a promising anticancer agent. The compound has shown efficacy against several cancer cell lines through mechanisms that involve the inhibition of specific kinases associated with tumor growth.

Case Study: RET Kinase Inhibition

A notable study focused on the structure-activity relationship (SAR) of benzamide derivatives similar to this compound. Compounds containing oxadiazole moieties demonstrated significant inhibition of RET kinase activity in both molecular and cellular assays. This suggests that modifications to the benzamide structure can enhance anticancer properties and may lead to new therapeutic strategies for RET-driven cancers .

Antimicrobial Properties

The compound's structural characteristics also lend themselves to antimicrobial applications. Research indicates that derivatives of benzamides can exhibit potent antibacterial and antifungal activities.

Example: Antimicrobial Testing

In a comparative study involving various benzamide derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity attributed to the presence of the nitro group and oxadiazole ring .

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make this compound beneficial in treating neurodegenerative diseases.

Research Findings

In preclinical models of neurodegeneration, similar compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This action is believed to be mediated by the modulation of signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Halogen Substituents : Bromo (7) and chloro (15) analogs exhibit moderate to high yields (50–57%), suggesting stability during synthesis.
  • Alkoxy Groups : Methoxy-substituted compound 12 achieves the highest yield (58%) in its series, likely due to the electron-donating nature of OCH₃ facilitating reaction kinetics .
  • Fluorinated Groups : Fluoromethyl (13) and trifluoromethyl (6) substituents result in lower yields (15–28%), possibly due to steric or electronic hindrance during coupling .
  • Nitro Group : While explicit data for the target compound is unavailable, nitro-substituted analogs in other studies (e.g., ) often exhibit lower synthetic yields due to the nitro group’s strong electron-withdrawing effects, which may destabilize intermediates .
Electronic Effects
  • Electron-Donating Groups (EDGs) : Methoxy (12) and ethyl (16) substituents may enhance solubility but reduce receptor-binding efficiency compared to EWGs .

Purity and Analytical Characterization

All analogs were characterized via $^1$H NMR, $^13$C NMR, and mass spectrometry, with HPLC purity exceeding 95% in most cases.

Biological Activity

4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a nitro group , a tetrahydronaphthalenyl moiety , and an oxadiazole ring , which contribute to its biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Property Value
IUPAC NameThis compound
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
CAS NumberNot available in the sources

The mechanism of action involves the bioreduction of the nitro group to form reactive intermediates that can interact with cellular components. The oxadiazole and tetrahydronaphthalenyl moieties enhance binding to specific enzymes or receptors, modulating their activity and influencing various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, related compounds such as N-(1,3,4-Oxadiazol-2-yl)benzamides have shown potent activity against Neisseria gonorrhoeae and other Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This suggests that similar derivatives may exhibit comparable antimicrobial effects.

Anticancer Potential

Research indicates that compounds with oxadiazole structures can exhibit anticancer properties. For example, studies have shown that certain oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxic activity.

Insecticidal Activity

A series of benzamides substituted with oxadiazole have been tested for insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. Some compounds exhibited lethal activities at concentrations as low as 500 mg/L . This highlights the potential use of such compounds in agricultural applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of novel N-(1,3,4-Oxadiazol-2-yl)benzamides against N. gonorrhoeae. Results indicated that these compounds were highly effective with low MIC values and good tolerability in human cell lines .
  • Cytotoxicity Assays : Another investigation into the cytotoxicity of oxadiazole derivatives found that specific modifications led to enhanced activity against cancer cells. Compounds were assessed using standard cytotoxicity assays where IC50 values were determined .
  • Insecticidal Tests : Research on insecticidal properties showed that certain oxadiazole-benzamide derivatives had significant lethal effects on agricultural pests, suggesting their potential as eco-friendly pesticides .

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